A Technical Guide to Roseoflavin: A Natural Riboflavin Analog with Antimicrobial Properties
A Technical Guide to Roseoflavin: A Natural Riboflavin Analog with Antimicrobial Properties
Executive Summary: Roseoflavin is a natural riboflavin (vitamin B2) analog produced by Streptomyces davaonensis that exhibits potent antimicrobial activity, primarily against Gram-positive bacteria.[1][2][3][4] Its mechanism of action is multifaceted, involving the targeting of flavin mononucleotide (FMN) riboswitches to suppress the biosynthesis and transport of essential riboflavin, and the metabolic conversion into fraudulent flavin cofactors that inhibit vital flavoenzymes.[2][5][6][7][8] This dual action makes roseoflavin a compelling subject for antimicrobial research and a promising candidate for the development of new antibiotics. This guide provides an in-depth overview of roseoflavin, including its biosynthesis, mechanism of action, quantitative data on its activity, and detailed experimental protocols for its study.
Introduction
Discovery and Natural Source
Roseoflavin is a red-colored antibiotic compound naturally produced by the Gram-positive soil bacterium Streptomyces davaonensis.[1][6][7][9] It is one of the few known naturally occurring riboflavin analogs with significant antibiotic properties.[4][10]
Chemical Structure and Comparison with Riboflavin
Roseoflavin is a structural analog of riboflavin, with the key difference being the substitution of a dimethylamino group at the C8 position of the isoalloxazine ring, in place of riboflavin's methyl group.[11][12] This seemingly minor alteration has profound effects on its biological activity, allowing it to act as a competitive inhibitor of riboflavin.[11][13]
Figure 1: Comparison of Riboflavin and Roseoflavin structures. The key difference is the methyl group in riboflavin versus the dimethylamino group in roseoflavin at the C8 position.
Biosynthesis of Roseoflavin
The biosynthesis of roseoflavin from riboflavin-5'-phosphate (FMN) is a multi-step enzymatic process.[13][14] The pathway is now understood to involve three key enzymes: RosB, RosC, and RosA.[14]
-
Conversion of FMN to 8-demethyl-8-amino-riboflavin-5'-phosphate (AFP): This crucial and chemically challenging step is catalyzed by a single enzyme, AFP synthase (RosB).[3][10][14] RosB facilitates an oxidative cascade that replaces the C8 methyl group of FMN with an amino group, using glutamate as the amino donor.[13][15]
-
Dephosphorylation of AFP: The phosphatase RosC catalyzes the dephosphorylation of AFP to yield 8-demethyl-8-amino-riboflavin (AF).[14]
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Dimethylation of AF: The final step involves the N,N-dimethyltransferase RosA, which uses S-adenosyl methionine (SAM) as a methyl donor to convert AF into roseoflavin.[13][14]
Mechanism of Action
Roseoflavin exerts its antimicrobial effects through a potent dual mechanism that disrupts flavin metabolism at both the genetic and enzymatic levels.
Riboswitch-Mediated Gene Repression
Roseoflavin is taken up by susceptible bacteria via riboflavin transporters.[6][7][9] Inside the cell, it is phosphorylated by flavokinases to form roseoflavin mononucleotide (RoFMN).[4][6][7][9] RoFMN is a potent mimic of FMN and binds with high affinity to FMN riboswitches, which are regulatory RNA elements found in the 5' untranslated regions of mRNAs for riboflavin biosynthesis (e.g., rib operon) and transport genes.[2][5][16][17] This binding induces a conformational change in the RNA, leading to premature transcription termination and shutting down the production and uptake of riboflavin, thereby starving the cell of this essential vitamin.[5][15][17]
Formation of Fraudulent Flavin Cofactors
Beyond its action on riboswitches, roseoflavin is further metabolized into the FAD analog, roseoflavin adenine dinucleotide (RoFAD), by FAD synthetase.[6][7][9][18] Both RoFMN and RoFAD can be incorporated into various FMN- and FAD-dependent enzymes (flavoproteins).[6][7][19] These fraudulent cofactors often have altered physicochemical properties, leading to flavoenzymes that are less active or completely inactive.[6][7][18] This widespread disruption of essential redox enzymes contributes significantly to roseoflavin's antibiotic effect.[2][6][7]
Quantitative Data
The efficacy of roseoflavin and the interactions with its targets have been quantified in various studies.
Table 1: Minimum Inhibitory Concentration (MIC) of Roseoflavin
| Organism | MIC (µg/mL) | Reference |
| Bacillus subtilis | >50 (without transporter) | [6] |
| Listeria monocytogenes | 0.5 mg/L (0.5 µg/mL) | [1] |
| Staphylococcus aureus | 1.25 mg/L (1.25 µg/mL) | [1] |
| Escherichia coli | >50 (naturally resistant) | [6] |
| Plasmodium falciparum (IC₅₀) | 1.6 µM | [4] |
Note: E. coli is naturally resistant due to the lack of a flavin uptake system.[6] Susceptibility is conferred by introducing a heterologous riboflavin transporter.
Table 2: Binding Affinities to FMN Riboswitches
| Ligand | RNA Source | Apparent Dissociation Constant (KD) | Method | Reference |
| FMN | B. subtilis ribD | ~5 nM | In-line probing | [17] |
| Roseoflavin | B. subtilis ribD | ~100 nM | In-line probing | [17] |
| Riboflavin | B. subtilis ribD | ~3 µM | In-line probing | [17] |
| Roseoflavin | S. davawensis | 10 nM | In-line probing | [20] |
| FMN | B. subtilis ribD | 0.4 µM (IC₅₀) | Photoaffinity Labeling | [21] |
| Roseoflavin | B. subtilis ribD | 7.0 µM (IC₅₀) | Photoaffinity Labeling | [21] |
Note: While some methods show a stronger affinity for FMN, roseoflavin's ability to bind tightly and repress gene expression at cellular concentrations is key to its antibiotic activity.[17]
Table 3: Kinetic Parameters of Enzymes with Roseoflavin Analogs
| Enzyme | Organism | Substrate/Analog | KM / KD | kcat | Reference |
| RosC (Phosphatase) | S. davaonensis | AFP | 34.5 µM | 31.3 min⁻¹ | [14] |
| AzoR (Azoreductase) | E. coli | RoFMN | Higher affinity than FMN | Less active | [22] |
| Human Flavokinase | Human | Roseoflavin | Efficient conversion | N/A | [18] |
| Human FAD Synthetase | Human | RoFMN | Accepted as substrate | N/A | [18] |
Key Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standardized method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[23][24]
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Preparation of Antibiotic Stock: Dissolve roseoflavin in a suitable solvent (e.g., DMSO or water) to create a high-concentration stock solution. Prepare a 2x working stock by diluting the primary stock in sterile Mueller-Hinton Broth (MHB).[25]
-
Serial Dilution: In a 96-well microtiter plate, add 100 µL of MHB to all wells.[25] Pipette 100 µL of the 2x roseoflavin working stock into the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10.[25][26] Discard the final 100 µL from column 10. Column 11 serves as a growth control (no antibiotic), and column 12 serves as a sterility control (no bacteria).[25]
-
Inoculum Preparation: Culture the test bacterium overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. This is often standardized using a 0.5 McFarland standard.[27]
-
Inoculation: Add the standardized bacterial suspension to wells in columns 1 through 11.[25] Do not add bacteria to column 12.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[25][27]
-
Reading the MIC: The MIC is the lowest concentration of roseoflavin at which there is no visible turbidity (bacterial growth).[23][26] This can be assessed visually or by using a microplate reader to measure absorbance at 600 nm (OD₆₀₀).[26]
Protocol: In Vitro Transcription/Translation (IVTT) Assay for FMN Riboswitch Activity
This assay measures the ability of a ligand to cause transcription termination at a riboswitch.
-
Template Preparation: Generate a linear DNA template containing a promoter (e.g., T7), the FMN riboswitch sequence, and a downstream reporter gene (e.g., luciferase or lacZ).
-
Reaction Setup: Combine a cell-free transcription/translation system (e.g., E. coli S30 extract) with the DNA template, amino acids, and energy sources.
-
Ligand Addition: Aliquot the reaction mixture into tubes or a microplate. Add varying concentrations of the test ligand (e.g., FMN, RoFMN) to the reactions. Include a no-ligand control.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 1-2 hours) to allow for transcription and translation.
-
Quantification: Measure the expression of the reporter gene. For luciferase, add luciferin substrate and measure luminescence. For lacZ, add a chromogenic substrate and measure absorbance.
-
Analysis: Plot the reporter signal against the ligand concentration. A decrease in signal indicates that the ligand is binding to the riboswitch and repressing gene expression. Calculate the T₅₀ (concentration for 50% inhibition) as a measure of ligand affinity.[28]
Signaling Pathways and Logical Relationships
Visualizing the Mechanism of Action and Experimental Workflows
The following diagrams illustrate the key pathways and experimental logic described in this guide.
Caption: Dual mechanism of roseoflavin action in a bacterial cell.
Caption: Experimental workflow for MIC determination.
Drug Development and Future Perspectives
Roseoflavin's unique, dual mechanism of action makes it an attractive lead compound for antibiotic development.[5] Its ability to target riboswitches—which are widespread in bacteria but absent in humans—offers a degree of selective toxicity.[2] Furthermore, the simultaneous poisoning of essential flavoenzymes presents a two-pronged attack that may slow the development of resistance.
However, challenges remain. Some bacteria, including the producing organism S. davaonensis, have evolved resistance mechanisms.[28] Mutations in the FMN riboswitch aptamer can disrupt roseoflavin binding, leading to resistance.[5][16][17] Additionally, human enzymes can also metabolize roseoflavin, which could lead to off-target effects and potential toxicity, a critical consideration for therapeutic development.[18]
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Modifying the roseoflavin scaffold to enhance its affinity for bacterial riboswitches and enzymes while reducing its interaction with human counterparts.
-
Overcoming Resistance: Investigating combination therapies that could counteract potential resistance mechanisms.
-
Expanding the Spectrum: Exploring derivatives with activity against Gram-negative bacteria, which are currently protected by their outer membrane and lack of flavin transporters.
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